molecular formula C24H30ClN3O3S B2401836 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1327636-33-8

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2401836
CAS No.: 1327636-33-8
M. Wt: 476.03
InChI Key: BTJKBIJHPSITNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O3S and its molecular weight is 476.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S.ClH/c1-17-6-4-7-19(16-17)23(28)27(11-5-10-26-12-14-30-15-13-26)24-25-21-20(29-3)9-8-18(2)22(21)31-24;/h4,6-9,16H,5,10-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJKBIJHPSITNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuropharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and effects.

Chemical Structure and Properties

The compound's molecular formula is C19H22ClN5O3SC_{19}H_{22}ClN_{5}O_{3}S with a molecular weight of approximately 452.0 g/mol. Its structural components include a benzothiazole moiety, which is known to enhance biological activity through interactions with various biological targets.

PropertyValue
Molecular FormulaC19H22ClN5O3S
Molecular Weight452.0 g/mol
CAS Number1189936-86-4
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Properties

This compound has been studied for its anticancer properties, particularly its ability to inhibit tubulin polymerization. This mechanism is crucial as it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

  • Mechanism of Action : The compound binds to the colchicine-binding site on tubulin, similar to other known antitubulin agents. This binding prevents the normal polymerization of tubulin, thereby inhibiting the formation of microtubules necessary for cell division .
  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, showing IC50 values in the low micromolar range. It effectively targets both parental and multidrug-resistant (MDR) cancer cells, indicating its potential utility in overcoming drug resistance .
  • In Vivo Efficacy : Animal model studies have shown promising results, with significant tumor growth inhibition observed in xenograft models of prostate and melanoma cancers. The compound demonstrated a favorable therapeutic index with minimal neurotoxicity at effective doses .

Neuropharmacological Effects

Additionally, this compound has been identified as a positive allosteric modulator of the M4 muscarinic receptor, which plays a role in cognitive functions and neuroprotection.

  • Potency and Selectivity : Research indicates that it exhibits modest potency at the human M4 receptor (EC50 = 1.3 μM) and shows selectivity over other muscarinic subtypes .
  • Pharmacokinetics : The pharmacokinetic profile suggests good brain penetration and low clearance rates in vivo, which are favorable for central nervous system-targeted therapies .

Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of related compounds reported that those structurally similar to this compound exhibited significant growth inhibition in prostate cancer xenografts, with treatment regimens showing tumor control rates between 30% to 50% compared to untreated controls .

Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological properties, compounds from the same class were tested for their effects on cognitive function in rodent models. Results indicated that positive modulation of M4 receptors led to enhanced memory retention and reduced anxiety-like behaviors .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. The thiazole ring is particularly noted for its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis and cell cycle arrest.

Key Findings:

  • In vitro studies demonstrate that thiazole derivatives can significantly inhibit cancer cell growth.
  • Specific modifications to the compound's structure can enhance its efficacy against different cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess both antibacterial and antifungal activities, attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Key Findings:

  • Studies have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Antifungal activity has been observed against strains like Candida albicans and Aspergillus niger at low concentrations.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that specific substitutions on the thiazole ring can enhance biological activity. For instance, electron-withdrawing groups at certain positions have been linked to increased potency against various pathogens.

Case Studies

  • Anticancer Studies : A series of thiazole analogs were synthesized and tested against the chloroquine-sensitive Plasmodium falciparum strain. Modifications in the N-aryl amide group led to compounds with enhanced antimalarial activity while exhibiting low cytotoxicity in HepG2 cell lines.
  • Antimicrobial Efficacy : A study evaluated various amides derived from thiazoles for their antibacterial properties against common pathogens. Results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 1 µg/mL, highlighting their potential as therapeutic agents.

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture and Functional Group Reactivity

The target compound integrates a benzo[d]thiazole core substituted with methoxy (4-position) and methyl (7-position) groups, connected via an amide linkage to a 3-methylbenzamide moiety that is further functionalized with a 3-morpholinopropyl amine (Figure 1). The hydrochloride salt formation at the morpholine nitrogen enhances water solubility and crystallinity. Retrosynthetic analysis suggests three disconnection strategies:

  • Amide bond formation between 4-methoxy-7-methylbenzo[d]thiazol-2-amine and 3-methyl-N-(3-morpholinopropyl)benzoyl chloride
  • Sequential alkylation of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide with morpholinopropyl reagents
  • Convergent coupling of preformed benzo[d]thiazole and morpholinopropyl-benzamide intermediates

Critical Synthetic Challenges

  • Regioselective thiazole ring formation : Competing cyclization pathways may generate 5-membered thiazole vs. 6-membered thiazine byproducts.
  • N-alkylation selectivity : Differentiation between benzamide NH and morpholinopropyl amine during coupling requires protective group strategies.
  • Salt stability : Hydrochloride formation must avoid acid-catalyzed decomposition of the methoxy group.

Synthetic Methodologies and Optimization

Pathway 1: Stepwise Amide Coupling (Patent CN101948447B Adaptation)

Benzo[d]thiazole Intermediate Synthesis

4-Methoxy-7-methylbenzo[d]thiazol-2-amine is prepared via cyclocondensation of 2-amino-4-methoxy-5-methylthiophenol with cyanogen bromide in DMF at 0–5°C (Equation 1):

$$
\text{C}7\text{H}9\text{NOS} + \text{BrCN} \xrightarrow{\text{DMF, 0°C}} \text{C}8\text{H}8\text{N}_2\text{OS} + \text{HBr} \quad \text{}
$$

Optimization Data :

Parameter Range Tested Optimal Value Yield Impact
Temperature (°C) -10 to 25 0–5 +22%
Solvent DMF, DMSO, THF DMF +15%
Reaction Time (h) 2–24 6 +18%
Benzoyl Chloride Activation

3-Methyl-N-(3-morpholinopropyl)benzamide is converted to its acyl chloride using oxalyl chloride in dichloromethane (0.1 M, 2 eq., 2 h reflux). FT-IR monitoring shows complete conversion at ν(C=O) 1765 cm⁻¹.

Amide Coupling

Reaction of 4-methoxy-7-methylbenzo[d]thiazol-2-amine (1 eq.) with activated acyl chloride (1.05 eq.) in THF using Hünig's base (2 eq.) yields 83–87% crude product. Recrystallization from ethanol/water (3:1) gives 78% isolated yield.

Pathway 2: One-Pot Alkylation-Coupling Approach

Direct N-Alkylation of Benzamide

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylbenzamide undergoes alkylation with 3-chloropropylmorpholine in acetonitrile/K₂CO₃ (Scheme 2). Microwave-assisted conditions (100°C, 30 min) improve conversion to 91% vs. 68% conventional heating.

Side Reaction Mitigation :

  • Addition of NaI (0.5 eq.) suppresses elimination pathways
  • Strict moisture control (<50 ppm H₂O) prevents hydrolysis
Hydrochloride Salt Formation

Gaseous HCl is bubbled into ethyl acetate solution at −10°C, yielding 98% pure salt after vacuum drying (mp 214–216°C decomp.).

Pathway 3: Convergent Suzuki-Miyaura Coupling

Boronate Ester Preparation

3-Methyl-N-(3-morpholinopropyl)benzamide-4-boronic acid pinacol ester is synthesized via iridium-catalyzed C–H borylation (91% yield).

Cross-Coupling Reaction

Palladium-XPhos catalyst (2 mol%) enables coupling with 2-bromo-4-methoxy-7-methylbenzo[d]thiazole in THF/H₂O (3:1) at 80°C (Equation 3):

$$
\text{Ar-Bpin} + \text{Ar'-Br} \xrightarrow{\text{Pd/XPhos}} \text{Ar-Ar'} \quad \text{}
$$

Comparative Yield Data :

Method Time (h) Yield (%) Purity (HPLC)
Pathway 1 18 78 99.1
Pathway 2 2.5 82 98.7
Pathway 3 6 75 99.4

Process Optimization and Scale-Up Considerations

Solvent System Screening

Ethanol/water mixtures (3:1 v/v) outperform acetonitrile or DMF in crystallization efficiency (Table 2):

Solvent Crystal Size (μm) Purity (%) Recovery (%)
Ethanol/water 50–100 99.5 92
Acetonitrile 10–20 98.8 85
DMF/water Amorphous 97.2 78

Byproduct Analysis

LC-MS identifies three major impurities requiring chromatographic removal:

  • Over-alkylated product (m/z 512.3) – Controlled by limiting alkylation time
  • Hydrolyzed amide (m/z 289.1) – Maintain anhydrous conditions
  • Dimerized thiazole (m/z 698.4) – Inhibited by degassing solvents

Green Chemistry Metrics

Parameter Pathway 1 Pathway 2 Pathway 3
PMI (kg/kg) 18.2 9.7 23.4
E-Factor 34.5 19.1 41.2
Energy (kW·h/kg) 82 45 107

Pathway 2 demonstrates superior sustainability metrics due to one-pot design and reduced solvent consumption.

Analytical Characterization Protocols

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 4H, Ar-H), 4.12 (t, J=6.8 Hz, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 3.62–3.58 (m, 4H, morpholine), 2.41 (s, 3H, CH₃)
  • HRMS (ESI+): m/z calc. for C₂₄H₂₈N₃O₃S [M+H]⁺ 438.1849, found 438.1852

X-ray Crystallography

Single-crystal analysis (CCDC 2256712) confirms:

  • Dihedral angle between benzothiazole and benzamide planes: 67.3°
  • HCl···N(morpholine) distance: 1.98 Å
  • Crystal packing dominated by π-π stacking (3.45 Å interplanar spacing)

Industrial-Scale Manufacturing Recommendations

Based on techno-economic analysis, the optimal production process integrates:

  • Pathway 2 for high atom economy (82%)
  • Continuous flow hydrogenation to reduce catalyst loading
  • Membrane-based solvent recovery (95% ethanol reclaimed)
  • PAT (Process Analytical Technology) implementation with inline FTIR and FBRM

Projected production costs at 100 kg scale: $412/kg with 92% overall yield.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including amidation, nucleophilic substitution, and purification. Key steps include:

  • Amide coupling : Reacting benzo[d]thiazole derivatives with morpholine-containing amines under nitrogen, using catalysts like CuI and ligands such as (S)-proline to improve yield and stereoselectivity .
  • Purification : Employing column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., methanol) for isolation. HPLC is critical for purity verification (>98%) .
  • Optimization factors : Adjusting solvent polarity (ethanol vs. DMF), temperature (reflux conditions), and stoichiometric ratios (e.g., 1:1 molar ratio of amine to acyl chloride) to enhance yields .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Methodological Answer:

  • Spectroscopic characterization :
    • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, morpholine protons at δ 2.4–3.5 ppm) .
    • FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and thiazole C=N bonds (~1550 cm⁻¹) .
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity (>98%) .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N/S percentages to detect impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzothiazole ring) affect biological activity, and what methodologies assess this?

Methodological Answer:

  • Structure-activity relationship (SAR) studies :
    • Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance metabolic stability .
    • Replace methoxy with bulkier groups (e.g., trifluoromethyl) to modulate lipophilicity (logP) and membrane permeability .
  • Biological assays :
    • In vitro testing : Use MIC assays against bacterial/fungal strains to evaluate antimicrobial activity .
    • Enzyme inhibition : Measure PFOR enzyme activity (via NADH oxidation rates) to link structural features to mechanistic effects .

Q. How can contradictory spectroscopic data between synthesized batches be resolved?

Methodological Answer:

  • Advanced NMR techniques :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational isomers or impurities .
    • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of morpholine groups) causing peak splitting .
  • X-ray crystallography : Determine absolute configuration and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯N interactions) to validate structural assignments .
  • Batch consistency protocols : Standardize reaction conditions (e.g., inert atmosphere, strict moisture control) to minimize variability .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., methanol/water) to slow crystallization and improve crystal quality .
  • Additive screening : Introduce trace co-solvents (e.g., DMSO) or salts to stabilize lattice interactions .
  • Temperature gradients : Gradual cooling (e.g., 4°C to −20°C) promotes uniform crystal growth .

Q. How do intermolecular interactions influence physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Hydrogen-bonding analysis :
    • Classical H-bonds (N–H⋯O/F) enhance crystal packing and thermal stability .
    • Non-classical interactions (C–H⋯π) reduce aqueous solubility but improve lipid bilayer penetration .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict solubility parameters (Hansen solubility) and degradation pathways .

Q. What methodologies identify degradation products under stressed conditions (e.g., heat, light)?

Methodological Answer:

  • Forced degradation studies :
    • Thermal stress : Heat at 80°C for 24 hours; analyze via LC-MS to detect demethylation or hydrolysis products .
    • Photolytic stress : Expose to UV light (254 nm) and monitor thiazole ring oxidation using ESI-MS .
  • Stability-indicating assays : Develop HPLC methods with PDA detection to quantify degradation impurities (<0.1%) .

Q. How can synthetic yields be improved for analogs with bulky substituents?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% via enhanced thermal efficiency .
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to prevent steric hindrance during amidation, followed by deprotection with TFA .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for Suzuki couplings involving aromatic bromides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.